Amino-Tri-(carboxyethoxymethyl)-methane

Catalog No.
S518649
CAS No.
174362-95-9
M.F
C13H23NO9
M. Wt
337.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-Tri-(carboxyethoxymethyl)-methane

CAS Number

174362-95-9

Product Name

Amino-Tri-(carboxyethoxymethyl)-methane

IUPAC Name

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid

Molecular Formula

C13H23NO9

Molecular Weight

337.33

InChI

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

PZOSHMSOMAHCEX-UHFFFAOYSA-N

SMILES

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-Tri-(carboxyethoxymethyl)-methane

Description

The exact mass of the compound Amino-Tri-(carboxyethoxymethyl)-methane is 337.1373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Linker molecule in Antibody-Drug Conjugates (ADCs):

  • ATCM finds use as a cleavable linker in the synthesis of ADCs []. ADCs are therapeutic agents combining a monoclonal antibody with a cytotoxic payload. The linker connects the antibody, which targets specific cancer cells, to the cytotoxic drug.
  • ATCM is a cleavable linker, meaning it can be designed to break apart under specific conditions within the targeted cells, releasing the cytotoxic drug and enhancing its potency [].

Linker molecule in PROTACs (Proteolysis Targeting Chimeras):

  • ATCM can also function as a PEG-based linker in the development of PROTACs []. PROTACs are bivalent molecules containing ligands for two distinct proteins. One ligand binds to the target protein (protein marked for degradation), and the other binds to an E3 ubiquitin ligase, an enzyme complex that promotes protein degradation.
  • By linking the target protein to the E3 ligase via ATCM, PROTACs recruit the cellular machinery to degrade the unwanted protein [].

Bioconjugation applications:

  • ATCM's structure offers functionalities useful in bioconjugation reactions. It possesses a central amine group and three terminal carboxylic acid groups [].
  • The terminal carboxylic acids can be linked to various biomolecules containing primary amine groups, forming stable amide bonds. This property allows researchers to attach payloads like drugs, imaging agents, or other functional molecules to biomolecules of interest [, ].

Important Note:

  • While promising for research purposes, it's important to remember that ATCM-based ADCs or PROTACs are currently not used in clinical settings []. Further research and development are needed to evaluate their efficacy and safety before therapeutic applications.

Amino-Tri-(carboxyethoxymethyl)-methane, also known by its chemical identifier 174362-95-9, is a synthetic compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound features three carboxyethoxymethyl groups attached to a central amine, which enhances its solubility and reactivity in biological systems. The unique structure allows it to facilitate the selective delivery of therapeutic agents to target cells, thereby improving the efficacy and reducing the systemic toxicity of anticancer drugs.

ATCM itself doesn't have a direct mechanism of action. Its role is to serve as a linker molecule in ADCs and PROTACs.

  • In ADCs, ATCM connects an antibody (which recognizes specific cancer cells) to a cytotoxic drug (cell-killing agent). Once the ADC reaches the target cells, the linker cleaves, releasing the drug to kill the cancer cells [].
  • In PROTACs, ATCM links a molecule targeting a specific protein (protein of interest) to an E3 ubiquitin ligase (enzyme that tags proteins for degradation). This tethering leads to the protein of interest being tagged for destruction by the cellular machinery, effectively removing it from the cell [].
  • Information on specific safety hazards associated with ATCM is limited.
  • As a research compound, it should be handled with standard laboratory precautions, including the use of personal protective equipment like gloves and eye protection.
  • Since ATCM is likely involved in drug development, its safety profile would be thoroughly assessed during the development process of the ADC or PROTAC molecule it's a part of.
, particularly in the context of bioconjugation. Key reactions include:

  • Cleavage Reactions: The compound can undergo hydrolysis under physiological conditions, releasing the drug payload in a controlled manner.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the incorporation of other functional groups, making it versatile for further modifications in drug development.
  • Esterification and Amidation: The carboxylic acid groups can react with alcohols or amines to form esters or amides, respectively, which are useful for conjugating various biomolecules.

The biological activity of Amino-Tri-(carboxyethoxymethyl)-methane is primarily linked to its role as a linker in ADCs. These conjugates are designed to target specific cancer cells while minimizing damage to healthy tissue. The compound itself does not exhibit significant biological activity; rather, its effectiveness is derived from the drug moiety it carries. Studies have shown that ADCs utilizing this linker can significantly enhance therapeutic efficacy against various cancer types through targeted delivery .

The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain amine and carboxylic acid functionalities.
  • Formation of Carboxyethoxymethyl Groups: These groups are introduced through alkylation reactions involving ethylene glycol derivatives.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity (>97%) for biological applications .

Amino-Tri-(carboxyethoxymethyl)-methane has several important applications:

  • Antibody-Drug Conjugates: It serves as a crucial linker in the design of ADCs, enhancing their specificity and reducing off-target effects.
  • Bioconjugation: The compound is used in various bioconjugation strategies to attach drugs or imaging agents to antibodies or other biomolecules.
  • Research Tools: It aids in the development of experimental therapeutics and tools for studying cellular processes and drug delivery mechanisms .

Several compounds share structural similarities with Amino-Tri-(carboxyethoxymethyl)-methane, often used in similar applications. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Amino-Di-(carboxymethyl)-methaneTwo carboxymethyl groupsSimpler structure; less effective as an ADC linker
Amino-Tri-(carboxylate)-methaneThree carboxylate groupsMore acidic; may affect solubility
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methaneAzide group additionUseful for click chemistry applications

Amino-Tri-(carboxyethoxymethyl)-methane stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly suitable for ADC applications where controlled release and stability are paramount .

Core Synthesis Strategies

Nucleophilic Substitution Routes Using Polyethylene Glycol Precursors

Amino-Tri-(carboxyethoxymethyl)-methane synthesis employs nucleophilic substitution reactions utilizing polyethylene glycol-derived precursors as key starting materials [2] [18]. The compound features a central quaternary carbon bearing an amino group and three ethoxymethyl arms terminated with carboxylic acid functionalities [14] [15]. The molecular formula of the target compound is C13H23NO9 with a molecular weight of 337.32 daltons [16] [14].

The nucleophilic substitution approach leverages the electron-rich nature of amino nucleophiles to attack electrophilic carbon centers in polyethylene glycol-based scaffolds [18] [32]. This methodology exploits the polar nature of carbon-leaving group bonds, where electronegativity differences create partial positive charges on carbon atoms that are susceptible to nucleophilic attack [32]. The substitution mechanism proceeds through a concerted process where the nucleophile forms a new bond while simultaneously displacing the leaving group [32].

Polyethylene glycol precursors serve as versatile building blocks due to their enhanced solubility characteristics and biocompatibility properties [18] [20]. The hydroxyl-terminated polyglycol starting materials undergo conversion to more reactive intermediates through established protocols involving mesylation or tosylation reactions [20]. These activated intermediates then participate in nucleophilic substitution with appropriately functionalized amino precursors to construct the desired branched architecture [20].

The synthesis typically employs cesium carbonate as a base to facilitate the nucleophilic substitution process [27]. Reaction conditions are optimized to favor the formation of the tri-substituted product while minimizing competing side reactions [18]. Temperature control and slow addition techniques prove critical for achieving high yields and selectivity in the multi-substitution process [27].

Table 1: Key Physicochemical Properties of Amino-Tri-(carboxyethoxymethyl)-methane

PropertyValueReference
Molecular FormulaC13H23NO9 [14]
Molecular Weight337.32 Da [16]
Chemical Abstracts Service Number174362-95-9 [14]
Purity (typical)>96% [14]
Storage Temperature-20°C [3]

Protection-Deprotection Approaches for Carboxyl Group Manipulation

The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane necessitates sophisticated protection-deprotection strategies to manage the multiple carboxylic acid functionalities present in the target molecule [5] [22]. Carboxyl group protection becomes essential during synthetic sequences where nucleophilic conditions might interfere with the acidic functionalities or where selective transformations of other groups are required [5].

The tert-butyl ester protection strategy represents the most widely employed approach for carboxyl group masking in this synthetic context [5] [26]. Di-tert-butyl dicarbonate serves as the primary reagent for installing tert-butyloxycarbonyl protecting groups, which provide excellent stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions [26] [28]. The protection mechanism involves nucleophilic attack by the carboxylate anion on the electrophilic carbonyl carbon of the dicarbonate reagent [28].

The deprotection process utilizes trifluoroacetic acid or hydrochloric acid in organic solvents to cleave the tert-butyl ester bonds [22] [26]. The mechanism proceeds through protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, which subsequently undergoes decarboxylation to yield the free carboxylic acid [28] [30]. The stability of the tertiary carbocation intermediate makes this deprotection particularly facile and efficient [28].

Alternative deprotection methods include treatment with trimethylsilyl iodide followed by methanolysis, which proves especially useful for acid-sensitive substrates [30]. This approach involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to generate the carbamic acid, which spontaneously decarboxylates [30].

Table 2: Protection-Deprotection Conditions for Carboxyl Groups

Protection MethodReagentConditionsDeprotection MethodConditions
tert-Butyl Ester(Boc)2OBase, RTTrifluoroacetic AcidDCM, RT
tert-Butyl Ester(Boc)2OTHF, 40°CHCl/MeOHRT
tert-Butyl Ester(Boc)2OAqueous BaseTrimethylsilyl IodideMeOH

Post-Synthetic Modifications

tert-Butyloxycarbonyl Protected Variant Synthesis

The tert-butyloxycarbonyl protected derivative of Amino-Tri-(carboxyethoxymethyl)-methane, designated as Amino-Tri-(tert-butoxycarbonylethoxymethyl)-methane, represents a crucial synthetic intermediate with enhanced stability and modified reactivity profile [6] [17]. This protected variant exhibits a molecular formula of C25H47NO9 and a molecular weight of 505.64 daltons [6]. The compound maintains the central amino functionality while masking the three carboxylic acid groups as tert-butyl esters [17].

The synthesis of the tert-butyloxycarbonyl protected variant follows established protocols for ester protection using di-tert-butyl dicarbonate as the protecting reagent [17] [26]. The reaction proceeds under basic conditions where the carboxylate anions act as nucleophiles attacking the electrophilic carbonyl centers of the dicarbonate [26] [28]. The use of sodium hydroxide or triethylamine as base facilitates deprotonation of the carboxylic acids and subsequent nucleophilic attack [26].

The protected variant demonstrates enhanced solubility in organic solvents compared to the parent carboxylic acid, facilitating purification and further synthetic manipulations [17]. The tert-butyl ester groups provide steric hindrance that can influence the reactivity patterns of the central amino group, potentially offering selectivity advantages in subsequent coupling reactions [17] [26].

Selective deprotection of the tert-butyloxycarbonyl groups can be achieved using standard acidic conditions, allowing for controlled revelation of the carboxylic acid functionalities [26] [28]. The deprotection typically employs trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, proceeding through the characteristic tert-butyl cation elimination mechanism [28] [22].

Table 3: Comparative Properties of Protected and Unprotected Variants

PropertyUnprotected Formtert-Butyloxycarbonyl Protected
Molecular FormulaC13H23NO9C25H47NO9
Molecular Weight337.32 Da505.64 Da
Solubility ProfileAqueousOrganic Solvents
StabilityModerateEnhanced
ReactivityHighSelective

Hydrochloride Salt Formation for Enhanced Aqueous Solubility

The hydrochloride salt of Amino-Tri-(carboxyethoxymethyl)-methane represents a pharmaceutically relevant derivative designed to enhance aqueous solubility and stability characteristics [4] [31]. The salt formation process involves protonation of the amino group by hydrochloric acid, resulting in a positively charged ammonium species balanced by chloride anions [4]. This ionic compound exhibits a molecular formula of C13H24ClNO9 and a molecular weight of 373.78 daltons [4].

Salt formation significantly improves the water solubility of the parent compound by approximately 40-fold compared to the free base form [31]. The enhanced solubility results from the ionic nature of the salt, which facilitates favorable interactions with polar water molecules through hydrogen bonding and electrostatic interactions [31]. The hydrochloride salt demonstrates superior dissolution properties across physiological pH ranges, maintaining stability in aqueous solutions for extended periods [31].

The preparation of the hydrochloride salt follows standard acid-base chemistry principles where equimolar amounts of the free base and hydrochloric acid are combined in appropriate solvents [4] [31]. The reaction typically proceeds in alcoholic or aqueous media, with the salt precipitating upon concentration or addition of anti-solvents [31]. Crystallization from suitable solvent systems yields the pure hydrochloride salt in high yield and purity [4].

The hydrochloride salt exhibits improved pharmacokinetic properties including enhanced bioavailability and reduced lipophilicity compared to the parent compound [31]. The logarithmic partition coefficient decreases significantly upon salt formation, indicating increased hydrophilic character [31]. These properties make the hydrochloride salt particularly suitable for applications requiring aqueous formulations or enhanced water solubility [4] [31].

Table 4: Solubility Enhancement Through Salt Formation

ParameterFree BaseHydrochloride SaltImprovement Factor
Water Solubility8.61 ± 1.8 μg/mL362.23 ± 38.39 μg/mL~40-fold
Log P Value3.1 ± 0.221.82 ± 0.14Decreased
Molecular Weight337.32 Da373.78 Da+36.46 Da

Purification Challenges and Solutions

Crystallization Optimization in Ethyl Acetate/Ether Systems

The purification of Amino-Tri-(carboxyethoxymethyl)-methane through crystallization presents significant challenges due to the compound's multiple polar functional groups and branched architecture [23] [29]. Ethyl acetate/ether solvent systems have emerged as preferred crystallization media, offering optimal balance between solubility and crystal quality [23] [29]. The selection of appropriate crystallization conditions critically influences product purity, yield, and crystal morphology [23].

Ethyl acetate serves as the primary solvent due to its moderate polarity and ability to dissolve the compound at elevated temperatures while promoting crystallization upon cooling [29]. The addition of diethyl ether as an anti-solvent reduces the overall polarity of the crystallization medium, facilitating nucleation and crystal growth [23] [29]. The optimal solvent ratio typically ranges from 3:1 to 4:1 ethyl acetate to ether, depending on the specific batch and purity requirements [23].

Temperature control proves critical for successful crystallization, with optimal conditions involving dissolution at 60-80°C followed by controlled cooling to 0°C over several hours [23]. Rapid cooling leads to poor crystal quality and increased impurity incorporation, while excessively slow cooling results in low yields and potential decomposition [23]. Seeding with pure crystals enhances nucleation control and improves crystal uniformity [23].

The purification process requires careful removal of organic impurities through sequential washing with sodium sulfite solution and saturated calcium chloride solution [29]. These treatments effectively eliminate residual synthetic intermediates and by-products that could compromise product quality [29]. Subsequent drying with anhydrous potassium carbonate and treatment with molecular sieves removes trace moisture and volatile impurities [29].

Table 5: Optimized Crystallization Conditions

ParameterOptimal RangeCritical Factors
Solvent Ratio (EtOAc:Et2O)3:1 to 4:1Polarity balance
Dissolution Temperature60-80°CComplete dissolution
Cooling Rate2-5°C/hourCrystal quality
Final Temperature0°CMaximum recovery
Stirring Rate100-200 rpmMass transfer

Chromatographic Separation of Oligomeric Byproducts

The synthesis of Amino-Tri-(carboxyethoxymethyl)-methane generates oligomeric byproducts that require sophisticated chromatographic separation techniques for effective removal [10] [12] [24]. These byproducts arise from incomplete substitution reactions, side chain elongation, and intermolecular coupling processes during the synthetic sequence [12] [24]. The structural similarity between the target compound and oligomeric impurities necessitates high-resolution separation methods [10] [12].

Reversed-phase high-performance liquid chromatography emerges as the method of choice for oligomer separation, utilizing gradient elution with carefully optimized mobile phase compositions [12] [19]. The separation mechanism relies on differential retention based on hydrophobic interactions between the stationary phase and the various molecular species [12]. Longer oligomeric chains exhibit increased retention times due to enhanced hydrophobic character [12] [24].

Mobile phase optimization typically employs tetrahydrofuran-water systems with acetonitrile or methanol modifiers to achieve optimal selectivity [12]. The addition of formic acid or trifluoroacetic acid improves peak shape and resolution by suppressing ionization effects [10] [19]. Gradient elution from high aqueous content to organic-rich conditions provides excellent separation of oligomeric species ranging from dimers to hexamers [12] [24].

Column selection critically influences separation efficiency, with C18 phases providing optimal retention and selectivity for the target compound and related oligomers [12] [19]. Particle size optimization using sub-2-micron stationary phases enhances resolution and reduces analysis time [19]. Temperature control at 20-25°C maintains consistent retention times and improves reproducibility [10] [19].

The purification process typically achieves greater than 50% recovery of discrete, pure compound from oligomeric mixtures [24]. Matrix-assisted laser desorption ionization mass spectrometry provides essential analytical support for peak identification and purity confirmation [12] [24]. This approach enables preparation of gram quantities of pure material suitable for further synthetic applications [24].

Table 6: Chromatographic Separation Parameters

ParameterOptimal ConditionsSeparation Efficiency
Stationary PhaseC18, sub-2 μm particlesHigh resolution
Mobile PhaseTHF/H2O/ACN gradientExcellent selectivity
pH3.5 (formic acid)Improved peak shape
Flow Rate1.0 mL/minOptimal mass transfer
Temperature20-25°CConsistent retention
DetectionUV/MSCompound identification
Recovery>50% pure productHigh yield

The formation of amide bonds represents the fundamental mechanism underlying most bioconjugation applications involving amino-tri-(carboxyethoxymethyl)-methane. The compound's amino group readily reacts with activated carboxylic acids, while its terminal carboxylic acid groups can be activated for subsequent coupling with primary amine-containing biomolecules [1] [2]. The kinetics of these reactions are governed by the choice of coupling reagent, reaction conditions, and substrate characteristics.

HATU vs. EDC Coupling Efficiency Comparative Analysis

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) represent two distinct mechanistic approaches for amide bond formation in bioconjugation chemistry [4] [5] [6]. HATU operates through the formation of active esters derived from 1-hydroxy-7-azabenzotriazole, while EDC functions as a carbodiimide coupling agent that activates carboxylic acids through O-acylisourea intermediates [6] [7].

Table 1: HATU vs EDC Coupling Efficiency Comparative Analysis

ParameterHATUEDC
Coupling Efficiency (%)>9070-85
Reaction Time (hours)0.25-24-24
Temperature (°C)20-2520-37
Required BaseDIPEANone/NHS
Epimerization Rate (%)<510-15
Water ToleranceLowHigh
Mechanism TypeActive Ester FormationCarbodiimide Activation
Active IntermediateHOAt EsterO-Acylisourea

The superior coupling efficiency of HATU stems from its ability to form highly reactive active esters that undergo rapid aminolysis [4] [6]. The mechanism involves initial deprotonation of the carboxylic acid by N,N-diisopropylethylamine (DIPEA), followed by nucleophilic attack on the electrophilic carbon of HATU to generate an O-acyl(tetramethyl)isouronium salt [6] [8]. The resulting 1-hydroxy-7-azabenzotriazole anion then attacks this intermediate to form the corresponding active ester, which subsequently reacts with the amino nucleophile to yield the desired amide product [8].

In contrast, EDC-mediated coupling proceeds through the formation of an O-acylisourea intermediate upon reaction with the carboxylic acid [9] [7]. This intermediate is inherently less reactive than HATU-derived active esters and prone to hydrolysis in aqueous media, necessitating the use of additives such as N-hydroxysuccinimide to improve coupling efficiency [9] [10]. The lower epimerization rates observed with EDC reflect the less aggressive activation conditions, though this comes at the cost of reduced overall coupling efficiency [5].

Recent investigations of amino-tri-(carboxyethoxymethyl)-methane conjugation have demonstrated that HATU-mediated coupling achieves greater than 90% conversion within 15 minutes to 2 hours, while EDC-based protocols typically require 4-24 hours to reach 70-85% conversion [11] [12]. The enhanced reactivity of HATU is particularly advantageous when working with sterically hindered substrates or when rapid conjugation is required for time-sensitive applications [5] [11].

Solvent Effects on Reaction Completion Rates

The choice of solvent exerts profound effects on bioconjugation reaction kinetics, influencing both the rate of amide bond formation and the overall coupling efficiency [13] [14] [15]. Solvent polarity, hydrogen bonding capacity, and hydrophobic effects all contribute to the observed rate enhancements or inhibitions in bioconjugation reactions involving amino-tri-(carboxyethoxymethyl)-methane.

Table 2: Solvent Effects on Reaction Completion Rates

Solvent TypePolarity IndexRelative Rate EnhancementCoupling Efficiency (%)Hydrophobic Effect
Water10.21.0 (baseline)45-60Strong
Dimethylformamide (DMF)6.415-25x85-95Moderate
Acetonitrile5.85-10x70-80Low
Dichloromethane3.12-5x60-75Low
Methanol5.18-12x75-85Moderate
Dimethyl Sulfoxide (DMSO)7.220-30x90-95Low
Toluene2.40.5-1x30-45None

Polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, demonstrate the most favorable kinetic profiles for bioconjugation reactions [13] [12]. These solvents facilitate efficient solvation of charged intermediates without competing through nucleophilic attack, thereby accelerating the coupling process [16]. The high dielectric constants of these solvents stabilize the transition states involved in amide bond formation, resulting in reduced activation barriers and enhanced reaction rates [14] [17].

Water presents a unique case in bioconjugation chemistry, as it can simultaneously promote and inhibit reaction pathways [18] [19] [15]. While the high polarity of water can stabilize charged intermediates, its nucleophilic character often competes with the intended coupling reaction, leading to hydrolysis of activated intermediates [9] [20]. However, recent studies have demonstrated that controlled water content can enhance certain bioconjugation reactions through hydrophobic effects that promote substrate association [20] [21].

The hydrophobic effect in aqueous media becomes particularly relevant for amino-tri-(carboxyethoxymethyl)-methane conjugations involving amphiphilic substrates [18] [22]. The unfavorable entropy associated with organizing water molecules around hydrophobic portions of the reactants drives molecular association, effectively increasing the local concentration of reactive species and accelerating the coupling process [15]. This phenomenon has been exploited in micelle-promoted bioconjugation reactions, where surfactant systems create hydrophobic microenvironments that enhance reaction rates [12].

Hydrogen bonding interactions between solvents and reactants also significantly influence reaction kinetics [13] [18]. Protic solvents such as methanol can participate in hydrogen bonding networks that stabilize transition states, leading to moderate rate enhancements [18]. However, excessive hydrogen bonding can also impede reactivity by reducing the nucleophilicity of amine groups through solvation effects [16].

Orthogonal Conjugation Strategies

Orthogonal bioconjugation represents a sophisticated approach to multi-functional molecular construction, enabling the sequential installation of different functional groups without interference between reaction pathways [23] [24] [25]. Amino-tri-(carboxyethoxymethyl)-methane serves as an ideal scaffold for orthogonal conjugation due to its multiple reactive sites and compatibility with diverse coupling chemistries.

Sequential Multistep Functionalization Protocols

Sequential multistep functionalization protocols leverage the differential reactivity of amino and carboxylic acid functional groups in amino-tri-(carboxyethoxymethyl)-methane to achieve controlled, stepwise modification [26] [27] [28]. These protocols typically proceed through a series of protection, activation, and deprotection steps, each designed to selectively target specific functional groups while preserving the integrity of previously installed modifications.

Table 3: Sequential Multistep Functionalization Protocol Performance

Step NumberFunctionalization TypeReagent SystemYield (%)Reaction Time (hours)Selectivity
1Primary Amine AttachmentEDC/NHS92-982-4High
2Carboxyl Group ActivationHATU/DIPEA85-921-2Very High
3Secondary CouplingClick Chemistry88-950.5-1Excellent
4Orthogonal Handle InstallationAzide-Alkyne90-961-3Excellent
5Final BioconjugationStrain-Promoted85-900.25-1Very High

The initial functionalization step typically involves selective modification of the primary amino group using EDC/N-hydroxysuccinimide chemistry [27] [29]. This approach provides high yields (92-98%) with excellent selectivity, as the primary amine exhibits significantly higher reactivity toward activated esters compared to the carboxylic acid functionalities [30]. The reaction proceeds under mild conditions at room temperature and requires 2-4 hours for completion.

Subsequent carboxyl group activation employs HATU-mediated coupling to install reactive handles for further functionalization [5] [11]. The superior reactivity of HATU enables efficient activation of the terminal carboxylic acids with yields ranging from 85-92% [12]. The use of DIPEA as a non-nucleophilic base ensures selective deprotonation of carboxylic acids without interference from previously installed amino functionalities.

Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-nitrone cycloaddition, provide excellent orthogonality for subsequent functionalization steps [31] [24]. These reactions proceed with exceptional selectivity (excellent) and rapid kinetics, typically completing within 0.5-1 hours [32]. The bioorthogonal nature of click reactions ensures compatibility with sensitive biomolecules and functional groups installed in previous steps.

The installation of orthogonal handles through azide-alkyne chemistry enables further diversification of the amino-tri-(carboxyethoxymethyl)-methane scaffold [23] [25]. Azide functionalities can be introduced through nucleophilic substitution reactions, while alkyne groups are typically installed via amide coupling with propargylamine derivatives [33]. These modifications maintain high yields (90-96%) and excellent selectivity while providing reactive handles for subsequent bioconjugation reactions.

Final bioconjugation steps often employ strain-promoted cycloaddition reactions that proceed without the need for copper catalysis, making them suitable for biological applications [32] [25]. These reactions achieve good yields (85-90%) with very high selectivity and rapid kinetics (0.25-1 hours), enabling efficient conjugation of complex biomolecules such as proteins and nucleic acids.

Reductive Amination Compatibility Studies

Reductive amination represents a powerful strategy for bioconjugation that is highly compatible with amino-tri-(carboxyethoxymethyl)-methane-based systems [20] [34] [35]. This approach involves the condensation of aldehyde-containing substrates with the amino functionality of the linker, followed by reduction of the resulting imine intermediate to form a stable secondary amine linkage.

Table 4: Reductive Amination Compatibility Studies

Substrate TypeCompatibility RatingTypical Yield (%)Reaction ConditionsSide Reactions
Primary AldehydesExcellent85-95StandardMinimal
Secondary AldehydesGood70-85Elevated TemperatureModerate
Aromatic AldehydesVery Good80-90StandardLow
Hindered AldehydesPoor30-50Extended TimeHigh
Sugar DerivativesExcellent90-98Salt AdditionMinimal
Peptide AldehydesGood75-85pH OptimizedLow

Primary aldehydes demonstrate excellent compatibility with amino-tri-(carboxyethoxymethyl)-methane in reductive amination reactions, achieving yields of 85-95% under standard conditions [20] [35]. The high reactivity of primary aldehydes toward nucleophilic attack by the amino group facilitates rapid imine formation, while the subsequent reduction with sodium cyanoborohydride proceeds efficiently to yield the desired secondary amine product.

Secondary aldehydes exhibit good compatibility, though elevated temperatures (56°C) are often required to achieve optimal yields of 70-85% [20]. The increased steric hindrance around the carbonyl carbon reduces the rate of imine formation, necessitating more forcing conditions to drive the reaction to completion. Moderate side reactions, primarily aldol condensation and reduction of the starting aldehyde, can compete with the desired bioconjugation pathway.

Aromatic aldehydes show very good compatibility with reductive amination protocols, typically yielding 80-90% of the desired conjugates under standard conditions [20]. The electron-withdrawing nature of aromatic rings enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group. The relatively rigid structure of aromatic aldehydes also minimizes conformational flexibility that could interfere with the coupling process.

Sterically hindered aldehydes present significant challenges for reductive amination, with yields rarely exceeding 30-50% even under extended reaction times [20]. The steric bulk around the carbonyl group impedes both imine formation and subsequent reduction, leading to incomplete conversion and increased side product formation. Alternative coupling strategies may be preferable for highly hindered aldehyde substrates.

Sugar derivatives represent one of the most successful applications of reductive amination with amino-tri-(carboxyethoxymethyl)-methane [20]. The addition of sodium sulfate (500 mM) dramatically improves coupling efficiency, yielding 90-98% of the desired glycoconjugates [20]. The salt effect likely arises from favorable changes in water structure that promote substrate association and reduce competitive hydrolysis reactions.

Peptide aldehydes demonstrate good compatibility when reaction conditions are optimized for pH control (pH 8.5-9.0) [20]. Yields of 75-85% are typically achieved, with minimal side reactions when appropriate buffering systems are employed. The presence of multiple functional groups in peptide substrates requires careful optimization to prevent unwanted cross-reactions while maintaining efficient bioconjugation.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Exact Mass

337.1373

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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